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Compound of Interest

Compound Name: Mat2A-IN-9

Cat. No.: B11936369 Get Quote

Executive Disambiguation & Strategic Overview
Core Identity:Mat2A-IN-9 is the chemical catalog designation (synonym) for IDE397 (GSK-

4362676).[1][2]

CAS Registry Number: 2439277-80-0[1][2]

Chemical Class: 2-oxoquinazoline derivative (Allosteric Inhibitor)[1]

Developer: Ideaya Biosciences (Clinical Phase I/II)

The "vs" Context: Since Mat2A-IN-9 is IDE397, this guide analyzes the IDE397 selectivity

profile in the context of its primary competitor and predecessor, AG-270 (Agios

Pharmaceuticals), to illustrate why IDE397 represents the second-generation standard for

MAT2A inhibition.

Why This Matters
Researchers often encounter "Mat2A-IN-9" in reagent catalogs (e.g., MedChemExpress,

TargetMol) while reading literature referring to "IDE397." They are the same entity. The critical

scientific comparison is between this molecule and first-generation inhibitors like AG-270,

specifically regarding MAT1A sparing (liver safety) and MTAP-deletion specificity.

Mechanism of Action & Synthetic Lethality Logic[3]
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IDE397 (Mat2A-IN-9) operates via a synthetic lethal mechanism targeting MTAP-deleted

tumors (approx. 15% of solid tumors).

Normal Cells (MTAP-WT): Methionine is converted to SAM (S-adenosylmethionine) by

MAT2A.[3] SAM is used by methyltransferases (e.g., PRMT5).[4] The byproduct MTA is

recycled back to methionine by MTAP.

MTAP-Deleted Cells: MTA cannot be recycled and accumulates. Accumulated MTA acts as a

competitive inhibitor of PRMT5.

The Drug's Role: IDE397 inhibits MAT2A, reducing SAM production.[1][4][5] In MTAP-deleted

cells, the combination of low SAM (substrate depletion) and high MTA (inhibitor

accumulation) catastrophically suppresses PRMT5 activity, leading to splicing defects and

DNA damage.
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Caption: Synthetic lethality axis. IDE397 inhibits MAT2A, starving PRMT5 of SAM, while MTA

accumulation (due to MTAP loss) further blocks PRMT5.[4]

Selectivity Profile: IDE397 vs. AG-270
The superiority of IDE397 (Mat2A-IN-9) lies in its physicochemical properties and selectivity

against the paralog MAT1A.
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Feature
IDE397 (Mat2A-IN-
9)

AG-270 (Reference) Clinical Implication

MAT2A IC50

(Biochem)
~7 - 20 nM 14 nM

Comparable

biochemical potency.

MAT1A Inhibition
No significant

inhibition
Weak inhibition

Crucial: MAT1A is

essential for liver

function. Sparing

MAT1A reduces

hepatotoxicity risk.

MTAP-/- Cellular IC50 ~15 - 30 nM ~20 - 50 nM

High potency in target

cells (e.g., HCT116

MTAP-/-).

Selectivity (MTAP-/-

vs WT)
>50-fold ~10-20 fold

IDE397 shows a wider

therapeutic window.

Binding Mode
Allosteric (Non-

competitive)

Allosteric (Non-

competitive)

Both avoid

competition with high

intracellular

Methionine/ATP.

Solubility
High (improved

formulation)
Low/Moderate

IDE397 has better oral

bioavailability and PK

properties.

Bilirubin Interference Low Documented

AG-270 trials noted

hyperbilirubinemia;

IDE397 profile is

cleaner.

Key Selectivity Findings
MAT1A Sparing: IDE397 is highly selective for MAT2A over MAT1A. This is critical because

MAT1A is the dominant isoform in the liver. Inhibiting MAT1A can lead to pathological

methionine accumulation and liver injury.
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MTAP Status Specificity: IDE397 demonstrates a profound differential in cellular proliferation

assays. In MTAP-deleted cells (e.g., KP4, HCT116-/-), it induces DNA damage and

apoptosis. In MTAP-WT cells, the intact salvage pathway replenishes the methionine pool,

buffering the effect of MAT2A inhibition.

Experimental Protocols for Validation
To validate the selectivity profile of Mat2A-IN-9 (IDE397) in your lab, use the following self-

validating workflows.

A. Cellular Selectivity Assay (MTAP-/- vs WT)
Objective: Quantify the "Synthetic Lethal Gap" between isogenic cell lines.

Cell Models: Use HCT116 isogenic pair (MTAP-WT and MTAP-/-).[6][7][8]

Seeding: Seed 2,000 cells/well in 96-well plates in McCoy’s 5A medium + 10% dialyzed FBS

(dFBS is critical to control exogenous methionine/SAM sources).

Treatment:

Prepare IDE397 serial dilutions (0.1 nM to 10 µM).

Treat cells for 96 hours (MAT2A inhibition requires multiple cell cycles to deplete SAM

pools).

Readout: CellTiter-Glo (ATP quantification).

Validation Check: The IC50 in MTAP-/- cells should be <100 nM, while MTAP-WT cells

should show >1 µM or a plateau effect.

B. SDMA Western Blot (Mechanistic Proof)
Objective: Confirm that growth inhibition is due to PRMT5 suppression (via SAM depletion).

Treatment: Treat HCT116 MTAP-/- cells with IDE397 (100 nM) for 48 hours.

Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.
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Blotting:

Primary Target: Symmetric Dimethylarginine (SDMA) (antibody: CST #13222 or similar).

Control: Total PRMT5 and Actin/GAPDH.

Result: IDE397 treatment must cause a near-total loss of SDMA signal (indicating PRMT5

inhibition) without reducing total PRMT5 protein levels.
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Caption: Validation cascade. IDE397 passes Step 1 (MAT1A sparing) and Step 2 (MTAP

selectivity) before mechanistic confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Guide: Mat2A-IN-9 (IDE397) Selectivity
Profile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11936369#mat2a-in-9-vs-ide397-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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